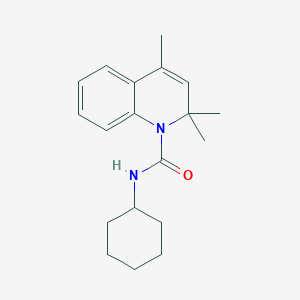![molecular formula C29H29N5O5S B11663313 N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663313.png)
N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-alil-2-hidroxifenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que combina un grupo hidrazida, un anillo triazol y múltiples sistemas aromáticos, lo que contribuye a sus diversas propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(3-alil-2-hidroxifenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Formación del anillo triazol: El anillo triazol se puede sintetizar mediante una reacción de ciclación que involucra un derivado de hidrazina apropiado y un isotiocianato de fenil sustituido en condiciones de reflujo.
Formación de hidrazida: La porción de hidrazida se introduce haciendo reaccionar el derivado de triazol con una acilhidrazina en presencia de un catalizador adecuado.
Reacción de condensación: El paso final implica una reacción de condensación entre el derivado de hidrazida y el 3-alil-2-hidroxibenzaldehído en condiciones ácidas o básicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(3-alil-2-hidroxifenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno, lo que puede conducir a la formación de derivados de quinona.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio pueden convertir el grupo hidrazida en aminas correspondientes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes como el bromo en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Aminas.
Sustitución: Compuestos aromáticos halogenados.
Aplicaciones Científicas De Investigación
N'-[(E)-(3-alil-2-hidroxifenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación para formar complejos metálicos con posibles propiedades catalíticas.
Biología: Se investiga por sus actividades antimicrobianas y antifúngicas debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Se explora su potencial como agente anticancerígeno, dada su capacidad para inducir apoptosis en las células cancerosas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(3-alil-2-hidroxifenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida implica su interacción con varios objetivos moleculares:
Objetivos moleculares: Enzimas, ADN y receptores celulares.
Vías involucradas: El compuesto puede inhibir la actividad enzimática, unirse al ADN e interrumpir las vías de señalización celular, lo que lleva a la muerte celular o la inhibición de la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
- **N'-[(E)-(3-alil-2-hidroxifenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida comparte similitudes con otros derivados de hidrazida y compuestos que contienen triazol, como:
Isoniazida: Una hidrazida bien conocida que se utiliza en el tratamiento de la tuberculosis.
Fluconazol: Un agente antifúngico triazol.
Singularidad
Lo que distingue a N'-[(E)-(3-alil-2-hidroxifenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es su combinación única de grupos funcionales, que confieren un amplio espectro de reactividad química y actividad biológica. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C29H29N5O5S |
|---|---|
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H29N5O5S/c1-5-10-19-11-9-12-20(26(19)36)17-30-31-25(35)18-40-29-33-32-28(34(29)22-13-7-6-8-14-22)21-15-23(37-2)27(39-4)24(16-21)38-3/h5-9,11-17,36H,1,10,18H2,2-4H3,(H,31,35)/b30-17+ |
Clave InChI |
VOHOHNDPPHDERM-OCSSWDANSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC(=C4O)CC=C |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC(=C4O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663231.png)
![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11663236.png)
![2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B11663238.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663251.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11663253.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11663257.png)
![2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol](/img/structure/B11663259.png)


![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-methyl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11663279.png)
![4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid](/img/structure/B11663284.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663305.png)
![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11663306.png)
